Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate
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Overview
Description
Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate is an organic compound with the molecular formula C12H14O4. It is a derivative of benzoic acid and contains a dioxolane ring, which is a five-membered ring with two oxygen atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate can be synthesized through the reaction of 4-hydroxybenzoic acid with 2-methyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction typically involves esterification, where the hydroxyl group of the benzoic acid reacts with the dioxolane to form the ester linkage .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to drive the esterification to completion .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzoate derivatives.
Scientific Research Applications
Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets or participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 4-[(2-methyl-1,3-dioxolan-2-yl)methyl]benzoate
Uniqueness
Methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate is unique due to its specific dioxolane ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and various scientific applications .
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 4-(2-methyl-1,3-dioxolan-2-yl)benzoate |
InChI |
InChI=1S/C12H14O4/c1-12(15-7-8-16-12)10-5-3-9(4-6-10)11(13)14-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
MMOWPSXLJVDVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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